3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide
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Overview
Description
3-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. The presence of the furan ring and the phenyl group in its structure makes it particularly useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide typically involves the reaction of 3-[(furan-2-ylmethoxy)methyl]bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Time: The reaction is allowed to proceed for several hours to ensure complete formation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Result from coupling reactions with aryl halides.
Scientific Research Applications
3-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to construct complex organic molecules.
Medicinal Chemistry: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom in the Grignard reagent forms a bond with the carbon atom, making it highly reactive towards electrophiles. The furan ring and phenyl group can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the furan ring.
3-[(furan-2-ylmethoxy)methyl]phenylzinc Bromide: A similar compound with zinc instead of magnesium.
Uniqueness
The presence of both the furan ring and the phenyl group in 3-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide provides unique reactivity and selectivity compared to simpler Grignard reagents. This makes it particularly valuable in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H11BrMgO2 |
---|---|
Molecular Weight |
291.42 g/mol |
IUPAC Name |
magnesium;2-(phenylmethoxymethyl)furan;bromide |
InChI |
InChI=1S/C12H11O2.BrH.Mg/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-2,4-8H,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZCFCAXZKNXEOPU-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COCC2=CC=CO2.[Mg+2].[Br-] |
Origin of Product |
United States |
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